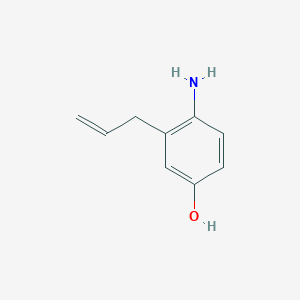

4-Amino-3-prop-2-enylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-amino-3-prop-2-enylphenol |

InChI |

InChI=1S/C9H11NO/c1-2-3-7-6-8(11)4-5-9(7)10/h2,4-6,11H,1,3,10H2 |

InChI Key |

CIKUOYYGYYHAKV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Amino 3 Prop 2 Enylphenol

Retrosynthetic Analysis of the 4-Amino-3-prop-2-enylphenol Core Structure

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-carbon bond of the allyl group. This approach suggests that the target molecule can be constructed from a suitably functionalized phenol (B47542) derivative.

One logical retrosynthetic step is the disconnection of the amine group, leading back to a nitro-substituted phenol. The nitro group can then be reduced to the desired amine in a later step. Further disconnection of the allyl group from the phenolic ring points towards an electrophilic aromatic substitution or a coupling reaction as a key bond-forming step. This leads to simpler starting materials such as 4-nitrophenol (B140041) or a protected aminophenol and an allylating agent.

Classical Synthetic Routes for the Phenol and Amine Functionalities

The construction of the this compound framework can be achieved through a series of well-established classical synthetic transformations. These methods focus on the sequential introduction and modification of the phenol and amine functionalities.

Electrophilic Aromatic Substitution for Functionalization of the Phenol Ring

Phenols are highly activated towards electrophilic aromatic substitution, with the hydroxyl group acting as a strong ortho, para-director. byjus.comlibretexts.org This inherent reactivity can be harnessed to introduce the necessary functional groups onto the aromatic ring.

A common strategy involves the nitration of a phenol derivative. Treating phenol with dilute nitric acid at low temperatures can yield a mixture of ortho- and para-nitrophenols. byjus.com To achieve regioselectivity for the desired 4-amino (via a 4-nitro precursor) substitution pattern, starting with p-nitrophenol is a viable option. The hydroxyl group's activating nature facilitates further substitution at the ortho position.

Another critical reaction is the introduction of the allyl group. The Claisen rearrangement is a powerful method for the ortho-allylation of phenols. ncsu.edu This reaction proceeds by heating an allyl phenyl ether, which then rearranges to form an ortho-allyl phenol. google.com The initial O-allylation can be achieved by reacting the phenol with an allyl halide, such as allyl chloride or bromide, in the presence of a base. google.comrsc.org

| Reaction Type | Reagents | Product(s) | Key Features |

| Nitration | Dilute Nitric Acid | o-Nitrophenol, p-Nitrophenol | Yields a mixture of isomers. |

| Halogenation | Bromine in CHCl3 | Monobromophenols | Occurs without a Lewis acid catalyst. byjus.com |

| Kolbe's Reaction | NaOH, CO2 | Ortho-hydroxybenzoic acid | Involves a phenoxide ion intermediate. byjus.comlibguides.com |

| Claisen Rearrangement | Heat | o-Allylphenol | Thermal rearrangement of an allyl phenyl ether. google.com |

Reduction-Based Approaches for Amine Introduction

The introduction of the amine functionality is typically accomplished by the reduction of a nitro group. This is a reliable and widely used transformation in organic synthesis.

Several reducing agents can effectively convert a nitro group to an amine. masterorganicchemistry.comwikipedia.org A common laboratory method involves the use of metals in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comscispace.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas is another efficient method. masterorganicchemistry.comwikipedia.org These methods are generally high-yielding and compatible with a variety of other functional groups. For instance, the reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a standard industrial process. unimi.it

| Reducing Agent | Conditions | Advantages | Disadvantages |

| Sn/HCl or Fe/HCl | Acidic | Inexpensive and effective. masterorganicchemistry.com | Requires stoichiometric amounts of metal and acid. |

| Catalytic Hydrogenation (H2/Pd-C) | Neutral | High-yielding and clean. masterorganicchemistry.comwikipedia.org | Requires specialized hydrogenation equipment. |

| Sodium Hydrosulfite | Aqueous | Mild conditions. wikipedia.org | Can sometimes lead to over-reduction or side products. |

| HI/H3PO2 | Acidic | Can be convenient for work-up. mdpi.com | HI is a corrosive reagent. |

Strategies for Allyl Group Incorporation

The incorporation of the allyl group onto the phenolic ring is a crucial step. As mentioned earlier, the Claisen rearrangement of an allyl phenyl ether is a classic and effective method for ortho-C-allylation. ncsu.edugoogle.com This google.comgoogle.com-sigmatropic rearrangement is thermally induced and proceeds through a concerted mechanism.

Direct C-allylation of phenols can also be achieved under certain conditions. For example, reacting a phenol with an allyl halide in a non-polar solvent can favor C-allylation over O-allylation, although mixtures of products are common. google.com The choice of solvent and counter-ion can influence the O/C-alkylation ratio.

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal-catalyzed reactions, in particular, offer powerful tools for the construction of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Coupling for Allyl Group)

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a modern and versatile alternative for introducing the allyl group. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, this could involve coupling an appropriately substituted aryl halide (e.g., a bromo- or iodo-aminophenol derivative) with an allyl source like allyl alcohol. acs.orgliv.ac.uk

The Heck reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org The regioselectivity and efficiency of the Heck reaction can be tuned by the choice of catalyst, ligands, base, and reaction conditions. Recent advancements have led to highly active and stable catalyst systems that can operate under mild conditions. organic-chemistry.org An intramolecular version of the Heck reaction is also a powerful tool for constructing cyclic systems. wikipedia.org

| Catalyst System | Substrates | Product Type | Key Advantages |

| Pd(OAc)2/Phosphine Ligand | Aryl Halide, Alkene | Substituted Alkene | Broad substrate scope and functional group tolerance. organic-chemistry.org |

| Palladium Nanoparticles | Aryl Halide, Alkene | Substituted Alkene | Often recyclable and can be used in greener solvents. |

| Chiral Pd Complexes | Prochiral Substrates | Enantioenriched Products | Enables asymmetric synthesis. wikipedia.org |

Organocatalytic and Biocatalytic Transformations

The synthesis of substituted phenols and their derivatives has increasingly benefited from the adoption of organocatalytic and biocatalytic methods. These approaches offer high selectivity and milder reaction conditions compared to traditional metal-catalyzed reactions.

Organocatalytic Transformations

Organocatalysis provides a powerful tool for the synthesis of complex molecules from simple precursors. For instance, a green and cost-effective protocol for the synthesis of dihydrobenzofurans has been developed through the organocatalytic oxidation of o-allylphenols. researchgate.net This method utilizes 2,2,2-trifluoroacetophenone (B138007) and hydrogen peroxide (H₂O₂) as the oxidation system, leading to the cyclization of various substituted o-allylphenols in high yields. researchgate.net While not directly producing this compound, this demonstrates the potential for organocatalytic activation and functionalization of the allylphenol scaffold. A similar strategy could be envisioned where an appropriately protected aminophenol precursor undergoes an organocatalyst-mediated transformation.

Biocatalytic Transformations

Biocatalysis leverages the high specificity of enzymes to perform selective chemical transformations. A notable example is the one-pot, two-enzyme synthesis of syringaresinol (B1662434) from 2,6-dimethoxy-4-allylphenol, a compound structurally related to this compound. acs.orgacs.orgresearchgate.net This cascade reaction employs eugenol (B1671780) oxidase (EUGO) and horseradish peroxidase (HRP). acs.orgacs.org EUGO first oxidizes the starting allylphenol to form sinapyl alcohol and hydrogen peroxide. acs.org The H₂O₂ generated in situ is then utilized by HRP to catalyze the dimerization of sinapyl alcohol into syringaresinol. acs.orgacs.org

To enhance the efficiency of this process for substrates with bulky substituents, structure-inspired enzyme engineering has been employed. The I427A mutant of EUGO, created to provide more space in the active site, showed significantly improved efficiency with 2,6-dimethoxy-4-allylphenol. acs.orgacs.org The optimized one-pot reaction achieved a complete conversion of the starting material, yielding the purified lignan (B3055560) in 81% yield on a 1-gram scale. acs.orgresearchgate.net This enzymatic cascade approach, particularly with engineered enzymes, presents a promising pathway for the synthesis of complex derivatives from allylphenol precursors. e-bookshelf.de

Advanced Synthetic Techniques and Process Optimization

The industrial-scale synthesis of fine chemicals like this compound necessitates advanced techniques that ensure scalability, safety, and efficiency. Continuous flow chemistry and the application of green chemistry principles are at the forefront of process optimization.

Continuous Flow Reactor Methodologies for Scalable Synthesis (e.g., Multi-Temperature-Zone Reactors)

Continuous flow synthesis offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for reactions involving unstable intermediates or hazardous reagents. rsc.org

A pertinent example is the synthesis of 4-amino-3-chlorophenol (B108459) using a multi-temperature-zone continuous flow microchannel reactor. google.com This process addresses the challenges of low yield and purity associated with batch synthesis, where unstable diazonium salt intermediates are a concern. google.com The method involves a diazotization reaction followed by subsequent transformations, with each step occurring in a different temperature-controlled zone of the reactor. For instance, the initial diazotization is performed at 0-10 °C, while later stages might occur at higher temperatures. google.com This precise thermal management allows for the safe and efficient handling of reactive intermediates, leading to high yields (up to 83%) and purities (over 99%). google.com

Similarly, the synthesis of other amino compounds, such as 3-amino-4-amidoximinofurazan, has been successfully translated to a continuous-flow platform. rsc.org This resulted in a 95% yield and a significant reduction in reaction time compared to batch operation, demonstrating the general applicability of flow chemistry for producing amino-functionalized molecules safely and efficiently. rsc.org These examples underscore the potential of multi-temperature-zone flow reactors for the scalable and safe synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. acs.orgnih.gov These principles are highly relevant to the synthesis of this compound, aiming to reduce waste, use safer chemicals, and improve energy efficiency. nih.gov

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions, for example, are superior to stoichiometric ones as they reduce waste. acs.org

Use of Renewable Feedstocks : The allylphenol scaffold is present in many natural products. Eugenol, for instance, is a major component of clove oil and serves as a renewable starting material for various derivatives. tandfonline.comtandfonline.com The use of such bio-based precursors aligns with the goal of moving away from fossil fuel-based feedstocks.

Safer Solvents and Auxiliaries : The choice of solvent has a significant environmental impact. Green solvents like water, ethanol (B145695), or ionic liquids are preferred over hazardous chlorinated solvents. nih.gov A highly efficient protocol for synthesizing substituted phenols from arylboronic acids uses ethanol as the solvent and aqueous hydrogen peroxide as the oxidant, achieving excellent yields in a very short reaction time. researchgate.net

Catalysis : The use of catalysts, including organocatalysts and enzymes, is a cornerstone of green chemistry. acs.org As discussed previously, biocatalytic routes using enzymes like eugenol oxidase or organocatalytic oxidation of allylphenols can replace more hazardous reagents and offer high selectivity under mild conditions. researchgate.netacs.org

Reduction of Derivatives : Protecting group chemistry often adds steps and generates waste. The specificity of enzymes can often eliminate the need for protecting groups, simplifying the synthetic process. acs.org

An example of a green synthetic approach is the synthesis of 2-substituted benzoxazoles from 2-aminophenols using reusable catalysts like Fe₃O₄-supported ionic liquids under solvent-free conditions, showcasing how these principles can be integrated into practice. rsc.org

Total Synthesis and Semisynthesis Strategies for Complex Analogues of this compound

The this compound structure serves as a valuable scaffold for the synthesis of more complex analogues with potential applications in medicinal chemistry and materials science. Semisynthesis, starting from naturally occurring, structurally related compounds like eugenol and magnolol (B1675913), is a particularly efficient strategy. tandfonline.comnih.goveurekaselect.com

Semisynthesis from Eugenol

Eugenol (4-allyl-2-methoxyphenol) is an abundant natural product that can be chemically modified to produce a wide array of derivatives. tandfonline.comtandfonline.com Synthetic transformations often target the phenolic hydroxyl group, the aromatic ring, or the allyl side chain.

Derivatization of the Hydroxyl Group : O-alkylation of eugenol with various alkyl halides can be achieved using a base like potassium carbonate in a suitable solvent. mdpi.commdpi.com This allows for the introduction of new functional groups at the terminus of the alkyl chain, such as hydroxyls, esters, or carboxylic acids. mdpi.com

Aromatic Ring Functionalization : The aromatic ring of eugenol can undergo reactions such as nitration. Acetylation of the hydroxyl group followed by reaction with a nitrating agent can introduce a nitro group onto the ring, which can subsequently be reduced to an amino group, providing a route to analogues of this compound. tandfonline.com

Allyl Group Modification : The allyl side chain can be epoxidized to form the corresponding oxirane, a versatile intermediate for further functionalization. mdpi.com

Semisynthesis and Total Synthesis of Magnolol Analogues

Magnolol (5,5′-diallyl-2,2′-biphenyl) and its isomer honokiol (B1673403) are neolignans containing the allylphenol motif. nih.goveurekaselect.comnih.gov Their synthesis and derivatization have been extensively studied.

Unsymmetrical Analogues : An efficient approach to unsymmetrical magnolol analogues involves metal-assisted cross-coupling reactions. For example, a key intermediate, 4-allyl-2-bromoanisole, can be coupled with various arylboronic acids via Suzuki coupling to create a diverse library of biphenyl (B1667301) structures. nih.govresearchgate.net Subsequent demethylation with reagents like boron tribromide (BBr₃) yields the final phenolic products. researchgate.net

Structural Modifications : A range of magnolol derivatives have been synthesized by modifying the allyl and hydroxyl groups. frontiersin.org For instance, Williamson ether synthesis is used to introduce different alkyl groups at the hydroxyl positions, while nitration and acetylation modify the aromatic core. frontiersin.org These strategies allow for a systematic exploration of structure-activity relationships.

The table below summarizes representative transformations used in the semisynthesis of complex analogues from eugenol and magnolol.

| Starting Material | Reaction Type | Reagents & Conditions | Product Type | Reference |

| Eugenol | Acetylation | Acetic anhydride, pyridine (B92270), DMAP | O-acetylated eugenol | tandfonline.com |

| Eugenol Acetate (B1210297) | Nitration | Sulphonitric mixture, CH₂Cl₂ | Nitrated eugenol derivative | tandfonline.com |

| Eugenol | O-alkylation | 1,5-dibromopentane, K₂CO₃, MeOH | Ether-linked eugenol dimer | mdpi.com |

| 4-allyl-2-bromoanisole | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Unsymmetrical biphenyl precursor | nih.govresearchgate.net |

| Magnolol | Williamson Alkylation | Alkyl halide, base | O-alkylated magnolol derivative | frontiersin.org |

These synthetic and semisynthetic strategies provide a robust toolbox for creating a diverse range of complex molecules based on the this compound core structure, enabling further research into their chemical and biological properties.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 3 Prop 2 Enylphenol

Reactivity Profile of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a strongly activating, ortho-, para-directing substituent. Its presence significantly enhances the nucleophilicity of the aromatic ring and provides a site for reactions such as alkylation, acylation, and oxidation.

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring System

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The rate and regioselectivity of this attack are governed by the existing substituents. In 4-Amino-3-prop-2-enylphenol, the hydroxyl, amino, and allyl groups are all activating and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

The directing effects of these groups are summarized below:

Hydroxyl Group (-OH): Strongly activating, ortho-, para-directing.

Amino Group (-NH2): Strongly activating, ortho-, para-directing.

Allyl Group (-CH2CH=CH2): Weakly activating, ortho-, para-directing.

The powerful activating nature of the hydroxyl and amino groups dominates the reactivity of the ring. The positions on the ring relative to these groups are:

Position 1: -OH

Position 2: Ortho to -NH2, Meta to -OH

Position 3: -CH2CH=CH2

Position 4: -NH2

Position 5: Ortho to -OH, Meta to -NH2

Position 6: Ortho to -OH, Meta to -Allyl

Under typical EAS conditions, substitution is expected to occur at the positions most activated and sterically accessible. The positions ortho to the powerful hydroxyl group (positions 5 and 6) and ortho to the amino group (position 2) are the most likely sites of attack. However, under acidic conditions, the amino group is protonated to form an ammonium ion (-NH3+), which is a deactivating, meta-directing group. This can alter the substitution pattern, favoring positions meta to the ammonium group.

| Reaction Type | Typical Reagent | Predicted Major Product(s) | Mechanism Notes |

|---|---|---|---|

| Halogenation | Br2 in H2O or CCl4 | 5-Bromo-4-amino-3-prop-2-enylphenol | The hydroxyl group directs the incoming electrophile to its ortho position (C5), which is sterically accessible. |

| Nitration | Dilute HNO3 | 4-Amino-5-nitro-3-prop-2-enylphenol | Under dilute acidic conditions, the directing influence of the -OH group prevails. Stronger acidic conditions would deactivate the ring due to -NH3+ formation. |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | Generally not feasible | The Lewis acid catalyst (AlCl3) complexes with the basic amino and hydroxyl groups, deactivating the ring towards substitution. |

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group can act as a nucleophile, particularly after deprotonation to form a phenoxide ion, to participate in O-alkylation and O-acylation reactions.

O-Alkylation: In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide. This phenoxide can then react with an alkyl halide (e.g., methyl iodide) via an SN2 mechanism to yield an ether. This is a variation of the Williamson ether synthesis.

O-Acylation: The hydroxyl group can react with acylating agents such as acyl chlorides or acid anhydrides to form phenyl esters. This reaction is often carried out in the presence of a base (like pyridine) to neutralize the HCl byproduct and enhance the nucleophilicity of the phenol.

A key consideration in these reactions is the competing reactivity of the amino group, which is also nucleophilic. Selective O-alkylation or O-acylation often requires careful control of reaction conditions or the use of protecting groups for the amino function.

Oxidation Pathways and Mechanisms of Phenolic Ring

Phenols, and particularly aminophenols, are highly susceptible to oxidation. The presence of two electron-donating groups (-OH and -NH2) on the same ring makes this compound readily oxidizable by mild oxidizing agents, including atmospheric oxygen.

The primary oxidation product of a p-aminophenol derivative is typically a quinone imine. The mechanism involves the removal of two electrons and two protons to form a conjugated system. This process can be initiated by various oxidants such as potassium permanganate (B83412), hydrogen peroxide, or enzymatic systems. The resulting quinone imines are often colored and can be highly reactive electrophiles, capable of undergoing further reactions, including polymerization or nucleophilic addition. The allyl group may also undergo oxidation, for instance, through epoxidation or ozonolysis, though the aminophenol ring is generally more reactive towards oxidation.

Reactivity Profile of the Amino Group

The primary amino (-NH2) group is a potent nucleophile and a base, enabling a range of reactions that lead to the formation of diverse N-derivatives.

Nucleophilic Reactivity and Formation of N-Derivatives

The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile, readily attacking electrophilic centers. This reactivity is central to the formation of various nitrogen-containing derivatives.

N-Acylation: The amino group reacts readily with acyl chlorides or anhydrides to form amides. This reaction is typically faster than the competing O-acylation of the neutral phenol due to the greater nucleophilicity of nitrogen compared to oxygen.

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction is often difficult to control, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation. Reductive amination offers a more controlled method for N-alkylation.

| Reaction | Reagent | Product Class | Reaction Conditions |

|---|---|---|---|

| N-Acetylation | Acetic Anhydride (Ac2O) | Amide | Room temperature, often with a mild base or in a polar solvent. |

| N-Benzoylation | Benzoyl Chloride (PhCOCl) | Amide | Aqueous base (Schotten-Baumann conditions). |

| N-Sulfonylation | Toluenesulfonyl Chloride (TsCl) | Sulfonamide | In the presence of a base like pyridine (B92270). |

Condensation Reactions (e.g., Imine, Amide Formation)

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. The amino group of this compound is an excellent nucleophile for such transformations.

Imine Formation: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines (also known as Schiff bases). The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.

Amide Formation: While N-acylation with reactive acyl derivatives is common, amides can also be formed directly from carboxylic acids. This condensation requires high temperatures or, more commonly, the use of a coupling agent (such as dicyclohexylcarbodiimide, DCC) to activate the carboxylic acid for nucleophilic attack by the amine. This method is fundamental in peptide synthesis. mdpi.com

The reactivity of the amino group in condensation reactions is a cornerstone of its synthetic utility, allowing for its incorporation into larger and more complex molecular architectures. mdpi.com

Diazotization and Subsequent Transformations

The presence of a primary aromatic amine functionality in this compound allows it to undergo diazotization, a versatile and widely utilized reaction in organic synthesis. This process involves the treatment of the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid such as hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. lkouniv.ac.inorganic-chemistry.orgchemistrysteps.com

Reaction Scheme: Diazotization of this compound

This compound (dienophile) + Conjugated Diene → Cyclohexene derivative

2 x this compound --(Metathesis Catalyst)--> (E/Z)-1,2-bis(2-(4-amino-3-hydroxyphenyl)ethyl)ethene + C₂H₄

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of published research specifically detailing the chemical reactivity and mechanistic investigations of this compound. Consequently, fulfilling the request for an article focused on the stereoselective transformations, chiral synthesis, and kinetic and thermodynamic studies of this particular compound is not feasible at this time.

The search for scholarly articles, academic papers, and patents did not yield specific data, detailed research findings, or data tables pertaining to the following outlined topics for this compound:

Kinetic and Thermodynamic Studies for Mechanistic Elucidation (e.g., Kinetic Isotope Effects, Hammett Analysis):There is no available literature detailing kinetic isotope effects or Hammett analysis performed on reactions involving this compound to elucidate reaction mechanisms.

While general principles of stereoselective synthesis and mechanistic studies are well-established for related compounds such as aminophenols and allylphenols, the user's strict instruction to focus solely on this compound and to provide detailed, scientifically accurate research findings prevents the generation of hypothetical or extrapolated content. To maintain the integrity of the requested professional and authoritative tone, and to avoid presenting unsubstantiated information, the article cannot be produced as outlined. Further research would be required to be published on this specific compound before a scientifically accurate article on these topics could be written.

Theoretical and Computational Studies of 4 Amino 3 Prop 2 Enylphenol

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic makeup and three-dimensional shape of 4-Amino-3-prop-2-enylphenol. These calculations provide optimized geometries, bond lengths, and bond angles.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. For phenolic and aminophenolic compounds, DFT, particularly using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), has proven effective in providing accurate molecular geometries and electronic properties. researchgate.netbhu.ac.ineurjchem.com These methods are employed to determine the most stable arrangement of atoms in this compound by minimizing the molecule's energy.

Ab initio methods, while computationally more demanding, can offer higher accuracy for smaller systems and are often used to benchmark DFT results. For molecules like this compound, computational studies would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.netrsc.org

For this compound, the electron-donating phenolic hydroxyl and amino groups are expected to raise the HOMO energy level, making the molecule susceptible to electrophilic attack. The distribution of these orbitals across the molecule indicates the most probable sites for reaction. Theoretical calculations for analogous compounds show that the HOMO is typically localized on the phenol (B47542) ring and the heteroatoms, while the LUMO is distributed over the aromatic system. researchgate.net Reactivity indices such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies to quantify the molecule's reactive nature. eurjchem.com

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Guaiacol (2-methoxyphenol) | B3LYP/6-31G(d) | -8.65 | -0.54 | 8.11 | acs.org |

| Eugenol (B1671780) (2-methoxy-4-prop-2-enylphenol) | B3LYP/6-31G(d) | -8.41 | -0.65 | 7.76 | acs.org |

| 2-Aminobenzimidazole | B3LYP/6-311++G(d,p) | -5.91 | -0.89 | 5.02 | researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP surface would show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, identifying them as key sites for electrophilic interaction and hydrogen bonding. bhu.ac.inmdpi.com Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential, marking them as sites for nucleophilic interaction. This analysis is critical for understanding intermolecular interactions. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable single bonds, such as the C-C bond in the allyl group and the C-O and C-N bonds attached to the ring, allows this compound to exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms and determine their relative stabilities. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformer to identify the most stable, low-energy structures. researchgate.net

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. By simulating the motion of atoms over time, MD can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with solvent molecules or biological targets. science.govnih.gov Such simulations are valuable for understanding how the molecule behaves in a realistic environment.

Reaction Pathway Elucidation and Transition State Modeling for Transformations

Computational chemistry is instrumental in mapping out the potential reaction pathways for chemical transformations of this compound. By modeling the structures of reactants, products, and intermediates, and crucially, the transition states that connect them, chemists can understand reaction mechanisms and predict reaction kinetics and thermodynamics.

For instance, phenols and aminophenols are known to undergo oxidation reactions. Theoretical modeling can elucidate the mechanism of such processes, including potential dearomatization steps. acs.org Studies on related N-allyl-2-aminophenols have shown that palladium-catalyzed reactions can lead to complex heterocycles, and the specific pathway can be switched by changing the reaction conditions. acs.org DFT calculations can be used to compute the activation energies for different competing pathways, such as ortho-alkylation or etherification, thereby predicting the likely outcome of a reaction. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) and Validation Methodologies

A significant application of theoretical calculations is the prediction of spectroscopic data, which can be used to validate experimentally obtained spectra or to aid in the structural elucidation of new compounds. mdpi.com

NMR Spectroscopy: Theoretical methods can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts, when compared to experimental data for similar compounds, can confirm the proposed structure. tandfonline.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks in an Infrared (IR) spectrum. These theoretical spectra help in assigning the observed vibrational modes to specific functional groups, such as the O-H and N-H stretches, the C=C stretch of the allyl group, and the aromatic ring vibrations. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netnist.gov These calculations can be performed in both the gas phase and in solution (using solvent models) to more accurately reflect experimental conditions. researchgate.net

| Spectroscopy | Feature | Predicted Range / Value | Reference Moiety / Comment |

|---|---|---|---|

| ¹H NMR | Ar-H | δ 6.5 - 7.0 ppm | Protons on the aromatic ring. |

| -OH | δ 4.5 - 5.5 ppm | Phenolic hydroxyl proton, can be broad. | |

| -NH₂ | δ 3.5 - 4.5 ppm | Amino protons, can be broad. | |

| Allyl Protons | δ 3.2 (CH₂), δ 5.0-5.8 (CH=CH₂) ppm | Based on analogous allyl phenols. |

Advanced Spectroscopic and Analytical Methodologies for Characterizing 4 Amino 3 Prop 2 Enylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Amino-3-prop-2-enylphenol. emerypharma.comresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement. nih.govweebly.com

1D and 2D NMR:

¹H NMR: The proton NMR spectrum provides initial, crucial information. It reveals the number of distinct proton environments, their chemical shifts (positions), signal integrations (relative number of protons), and splitting patterns (coupling between neighboring protons). For this compound, one would expect distinct signals for the aromatic protons, the vinyl protons of the allyl group, the methylene (B1212753) protons of the allyl group, and the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups.

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic and aliphatic carbons provide evidence for the carbon skeleton. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR: To overcome ambiguities from 1D spectra, 2D NMR is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks, clearly identifying which protons are adjacent to each other. emerypharma.com It would show correlations within the aromatic ring protons and within the allyl group's spin system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure, for instance, by connecting the allyl group to the correct position on the phenol (B47542) ring. nih.gov

Solid-State NMR (ssNMR): While solution NMR provides data on molecules in motion, ssNMR analyzes the compound in its solid, crystalline, or amorphous form. This can provide insights into the molecular structure and packing in the solid state, including the effects of intermolecular hydrogen bonding involving the amino and hydroxyl groups. psu.eduresearchgate.net

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of molecules in solution. researchgate.net It can be used to study the self-aggregation of phenolic compounds or their interactions with other molecules by measuring changes in their effective size and diffusion coefficient. researchgate.netacs.org For this compound, DOSY could help understand its behavior in different solvents and its potential to form complexes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 6.5 - 7.0 | 115 - 130 | The exact shifts depend on the substitution pattern. |

| Allyl =CH- | 5.8 - 6.1 (multiplet) | 135 - 140 | Vinyl proton adjacent to the ring. |

| Allyl =CH₂ | 5.0 - 5.2 (multiplet) | 115 - 120 | Terminal vinyl protons. |

| Allyl -CH₂- | 3.2 - 3.4 (doublet) | 30 - 35 | Methylene protons adjacent to the aromatic ring. |

| C-OH | - | 145 - 155 | Quaternary carbon, deshielded by oxygen. |

| C-NH₂ | - | 135 - 145 | Quaternary carbon, deshielded by nitrogen. |

| -OH | 4.5 - 5.5 (broad singlet) | - | Chemical shift is solvent and concentration dependent. |

| -NH₂ | 3.5 - 4.5 (broad singlet) | - | Chemical shift is solvent and concentration dependent. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula of this compound. This is crucial for distinguishing it from isomers or other compounds with the same nominal mass. nih.govnih.gov

Tandem MS (MS/MS): In tandem mass spectrometry, ions of a specific mass-to-charge ratio (the precursor ions) are selected, fragmented, and the resulting product ions are analyzed. mdpi.comwikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), provides detailed structural information.

Fragmentation Pathway Analysis: The fragmentation of this compound under techniques like electron ionization (EI-MS) or electrospray ionization (ESI-MS/MS) would likely follow predictable pathways for substituted phenols and anilines. nih.govresearchgate.net Key fragmentation events could include:

Allyl Cleavage: Homolytic cleavage of the bond connecting the allyl group to the aromatic ring is a common pathway, energized by the formation of a stable allyl cation (m/z 41) or a stabilized phenolic radical. uni-muenster.de

Loss of Small Molecules: Neutral losses, such as the loss of CO (from the phenolic ring) or HCN (from the aniline (B41778) moiety), are characteristic fragmentation patterns for such structures.

Ring Cleavage: At higher energies, the aromatic ring itself can fragment, yielding smaller charged species.

Analyzing these fragmentation patterns allows for the confirmation of the substituent groups and their positions on the aromatic ring. nih.gov

Table 2: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

| 149 | [M]+• | Molecular ion |

| 108 | [M - C₃H₅]+• | Loss of allyl radical |

| 121 | [M - CO]+• | Loss of carbon monoxide from the phenol ring |

| 41 | [C₃H₅]+ | Allyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. nih.govmdpi.com These methods are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine, aromatic and aliphatic C-H stretches, C=C stretches of the aromatic ring and allyl group, and C-O and C-N stretching vibrations. acs.org The position and shape of the O-H and N-H bands can also provide information about intra- and intermolecular hydrogen bonding. beilstein-journals.org

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov Therefore, the C=C bonds of the aromatic ring and the allyl group would likely produce strong Raman signals. libretexts.org

Conformational Analysis: The orientation of the hydroxyl and amino groups relative to the allyl substituent can lead to different conformers. rsc.orguc.pt Subtle shifts in the vibrational frequencies, particularly in the low-frequency region, can be correlated with specific conformations, often aided by theoretical calculations (e.g., Density Functional Theory, DFT). rsc.orgscifiniti.com

Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Phenol -OH | O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Amine -NH₂ | N-H Stretch | 3300 - 3500 | Medium (doublet) | Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Allyl C-H | C-H Stretch | 2850 - 3000 | Medium | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Allyl C=C | C=C Stretch | ~1645 | Medium-Weak | Strong |

| Phenol C-O | C-O Stretch | 1200 - 1260 | Strong | Weak |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Conjugation Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic structure of molecules by measuring transitions between electronic energy levels. numberanalytics.comlibretexts.org

UV-Vis Spectroscopy: this compound contains a substituted phenol chromophore, which absorbs UV light. The absorption spectrum is characterized by one or more bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the substitution on the aromatic ring and the solvent environment. The amino and hydroxyl groups act as strong auxochromes, typically causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Fluorescence Spectroscopy: If the molecule is fluorescent, fluorescence spectroscopy can be a highly sensitive detection method. units.it After absorbing a photon and reaching an excited electronic state, the molecule can relax by emitting a photon at a longer wavelength. The fluorescence spectrum, along with the quantum yield, can provide additional information about the electronic structure and excited-state properties of the compound.

X-ray Crystallography for Absolute Structure Determination

When a suitable single crystal of the compound can be grown, single-crystal X-ray crystallography provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. researchgate.netnih.gov

The resulting electron density map allows for the determination of:

Unambiguous molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding networks and crystal packing arrangements.

For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration. nih.gov

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is essential for separating this compound from starting materials, byproducts, isomers, and other impurities, as well as for assessing its purity. scienceopen.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of phenolic compounds. chromatographyonline.compom.go.id A reversed-phase method, typically using a C18 stationary phase with a mobile phase consisting of a water/acetonitrile or water/methanol gradient and a UV detector, would be suitable for separating and quantifying this compound.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Due to the polar -OH and -NH₂ groups, which can cause poor peak shape and thermal instability, derivatization is often required before GC analysis. researchgate.net Silylation, for example, converts these polar groups into less polar trimethylsilyl (B98337) ethers and amines, improving volatility and chromatographic performance. The coupling of GC with a mass spectrometer (GC-MS) is a powerful combination, providing both separation based on retention time and mass spectral data for confident peak identification. nih.govnih.gov

Table 4: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Notes |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (PDA) | Ideal for purity assessment and quantification. pom.go.id |

| GC | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Requires derivatization (e.g., silylation) of polar groups. researchgate.net |

Hyphenated Techniques and Advanced Analytical Method Development

The coupling of separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, offers comprehensive analytical solutions. nih.govresearchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably one of the most powerful analytical tools for complex mixture analysis. scienceopen.comchromatographyonline.com It combines the separation power of HPLC with the sensitive and selective detection of MS, allowing for the identification and quantification of components in a single run. mdpi.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique involves coupling an HPLC system directly to an NMR spectrometer. chromatographyonline.com It allows for the acquisition of full NMR data on separated peaks, enabling the direct structural elucidation of components within a mixture without the need for off-line isolation.

Advanced Method Development: Ongoing research focuses on developing more efficient and selective analytical methods. This can involve the use of novel chromatographic stationary phases, advanced multidimensional separation techniques like LC-GCxGC-MS/MS, and sophisticated data analysis software to resolve and identify trace-level components in complex matrices. lcms.cz

Derivatization and Structural Modification of 4 Amino 3 Prop 2 Enylphenol

Synthesis of Phenolic Ethers and Esters

The phenolic hydroxyl group of 4-Amino-3-prop-2-enylphenol is a key site for derivatization, allowing for the formation of ethers and esters. These modifications can significantly alter the compound's physical and chemical properties.

Phenolic Ethers: The synthesis of phenolic ethers from this compound can be achieved through reactions like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method typically involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. wikipedia.org To avoid competing N-alkylation, the amino group may require protection prior to the etherification reaction. google.com A phase-transfer catalyst can be employed when using a basic medium with a water-repellent, weakly polar solvent to facilitate the reaction between the aqueous and organic phases. google.com

Phenolic Esters: Esterification of the phenolic hydroxyl group is another common derivatization strategy. This can be accomplished by reacting this compound with carboxylic acids, acyl chlorides, or acid anhydrides. nih.gov The direct esterification with carboxylic acids often requires a catalyst and removal of water to drive the equilibrium towards the product. nih.govmdpi.com The use of coupling reagents, such as carbodiimides (e.g., DCC, EDC), can facilitate the reaction under milder conditions. nih.govacs.org For instance, the Yamaguchi esterification provides an alternative method for the synthesis of esters from phenols. acs.org

| Derivative Type | Reaction | Typical Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Phenolic Ether | Williamson Ether Synthesis | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., NaH, K₂CO₃), Optional protecting group for amine | Reaction in a suitable solvent (e.g., acetone, DMF) at temperatures ranging from room temperature to reflux. researchgate.netbyjus.com | researchgate.netbyjus.com |

| Phenolic Ester | Esterification | Acyl chloride or anhydride, Carboxylic acid with a coupling agent (e.g., DCC, HATU) | Reaction with acyl chlorides may be performed in the presence of a base (e.g., pyridine (B92270), triethylamine). Coupling agent-mediated reactions are often done at room temperature in solvents like DMF or DCM. fishersci.co.uk | nih.govfishersci.co.uk |

Formation of N-Substituted Amine Derivatives (e.g., Amides, Ureas, Carbamates)

The amino group of this compound is a primary nucleophile, readily undergoing reactions to form various N-substituted derivatives, including amides, ureas, and carbamates.

Amides: N-acylation to form amides is a fundamental transformation. This is typically achieved by reacting the amino group with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. libretexts.orgsphinxsai.com Alternatively, direct coupling with carboxylic acids using peptide coupling reagents (e.g., HATU, PyBOP) provides an efficient route to amides under mild conditions. fishersci.co.uk

Ureas and Carbamates: Ureas can be synthesized by reacting the amino group with isocyanates. Carbamates are formed through the reaction with chloroformates or by using other carbamoylating agents. These reactions provide access to a diverse set of derivatives with potential applications in medicinal chemistry and materials science.

| Derivative Type | Reaction | Typical Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Amide | N-Acylation | Acyl chloride, Acid anhydride, Carboxylic acid + coupling agent | Reactions with acyl chlorides/anhydrides often use a base like pyridine or triethylamine. Coupling reactions are typically performed at room temperature in aprotic solvents. libretexts.orgsphinxsai.com | libretexts.orgsphinxsai.com |

| Urea | Urea Formation | Isocyanate (R-N=C=O) | Reaction is usually carried out in an inert solvent at or below room temperature. | rsc.org |

| Carbamate | Carbamate Formation | Chloroformate (Cl-COOR) | Reaction is typically performed in the presence of a base to scavenge the generated HCl. |

Modifications of the Allylic Double Bond (e.g., Epoxidation, Dihydroxylation, Hydrogenation)

The allylic double bond is another key functional group that can be selectively modified to introduce new functionalities and stereocenters.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The presence of the neighboring hydroxyl group can direct the stereochemical outcome of the epoxidation. wikipedia.org Metal-catalyzed epoxidations, for example, using titanium or vanadium catalysts, can also be employed, often with high selectivity. wikipedia.orgyoutube.com

Dihydroxylation: Vicinal diols can be prepared from the allylic double bond through dihydroxylation. This can be achieved using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide, NMO) or potassium permanganate (B83412) under cold, alkaline conditions. wikipedia.org Asymmetric dihydroxylation methods, such as the Sharpless asymmetric dihydroxylation, can be used to produce chiral diols with high enantioselectivity. york.ac.uk

Hydrogenation: The allylic double bond can be reduced to a propyl group through catalytic hydrogenation. rsc.org This is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). rsc.orgnih.gov This modification removes the reactive double bond, which can be useful for increasing the stability of the compound.

| Modification | Typical Reagents | Product | General Conditions | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA, Hydrogen peroxide with a catalyst (e.g., Ti(IV), V(V)) | Epoxide | Reaction with m-CPBA is often done in chlorinated solvents. Catalytic epoxidations can offer high stereoselectivity. acs.orgacs.org | wikipedia.orgacs.orgacs.org |

| Dihydroxylation | OsO₄ (cat.)/NMO, cold aq. KMnO₄ | Vicinal Diol | Sharpless asymmetric dihydroxylation allows for the synthesis of enantiomerically enriched diols. wikipedia.org | wikipedia.orgrsc.org |

| Hydrogenation | H₂, Pd/C or PtO₂ | Propyl Side Chain | Reaction is typically run in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. rsc.orgnih.gov | rsc.orgnih.gov |

Regioselective and Stereoselective Derivatization Strategies

Due to the presence of multiple reactive sites, regioselective and stereoselective derivatization strategies are crucial for the controlled synthesis of specific isomers of this compound derivatives.

Regioselectivity: The relative reactivity of the phenolic hydroxyl and amino groups can be exploited for regioselective derivatization. For instance, under certain conditions, it is possible to selectively acylate or alkylate one group over the other. Protection-deprotection strategies are commonly employed to achieve high regioselectivity. For example, the amino group can be protected as an amide or carbamate, allowing for selective reaction at the phenolic hydroxyl group, followed by deprotection to reveal the free amine. google.com

Stereoselectivity: The allylic double bond and the potential for creating new chiral centers necessitate stereoselective synthetic methods. As mentioned, Sharpless asymmetric epoxidation and dihydroxylation can be used to control the stereochemistry of the products formed from the allylic double bond. youtube.comyork.ac.uk Furthermore, if the derivatization of the phenol (B47542) or amine creates a new stereocenter, chiral auxiliaries or catalysts can be used to influence the stereochemical outcome.

Development of Novel Scaffolds and Chemical Libraries Based on this compound

The trifunctional nature of this compound makes it an attractive scaffold for the development of novel chemical libraries in drug discovery and materials science. researchgate.netcam.ac.uk By systematically modifying the three reactive sites—the phenol, the amine, and the allyl group—a large number of diverse molecules can be generated from a single starting material. rsc.orgresearchgate.net

This approach, often referred to as diversity-oriented synthesis, allows for the exploration of a broad chemical space. cam.ac.uk For example, a library could be constructed by reacting a set of different alkyl halides at the phenolic position, a variety of carboxylic acids at the amino position, and performing a range of modifications on the allyl group. Such libraries are valuable for screening against biological targets to identify new lead compounds. rsc.orgresearchgate.net

Grafting and Polymerization Strategies for Surface Modification

The reactive functional groups of this compound also allow for its use in materials science, particularly in surface modification and polymerization.

Grafting: The compound can be grafted onto surfaces to impart new properties. For instance, aminophenols can be grafted onto polymer surfaces or nanoparticles to enhance properties like adhesion, antioxidant capability, or to serve as a platform for further functionalization. kajay-remedies.comnih.govnih.gov The grafting can be achieved through the reaction of the amino or phenolic hydroxyl group with a suitably functionalized surface. mdpi.com

Applications of 4 Amino 3 Prop 2 Enylphenol in Chemical Sciences and Materials Research

Role as a Key Building Block in Complex Organic Synthesis

The molecular architecture of 4-Amino-3-prop-2-enylphenol, possessing nucleophilic amino and hydroxyl groups along with a reactive allyl side chain, positions it as a valuable intermediate in multi-step organic synthesis. The aminophenol core is a common feature in many biologically active compounds and functional molecules. nih.gov

The synthesis of complex functionalized anilines and aminophenols is of significant interest for medicinal chemistry and the development of novel molecular structures. nih.gov For instance, research on the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol demonstrates a pathway involving nitration, bromination, allylation, and reduction. nih.gov This highlights how the allyl and phenol (B47542) functionalities can be selectively manipulated to build more complex derivatives. Similarly, this compound can serve as a starting material for analogous transformations, where the amino and hydroxyl groups can direct reactions or be protected and later modified to construct intricate molecular frameworks.

Furthermore, compounds with allylphenol structures are recognized for their synthetic utility. The well-known compound eugenol (B1671780) (4-allyl-2-methoxyphenol), which shares the allylphenol motif, is widely used as a starting material for the total synthesis of various natural products and their derivatives. neliti.comneliti.com The reactivity of the allyl group allows for a wide range of chemical modifications, positioning this compound as a similarly promising precursor for creating diverse and complex organic molecules.

Precursor in Polymer Chemistry and Material Science

The distinct functional groups on this compound allow it to play multiple roles in polymer science, acting as a monomer for building polymer chains, a crosslinking agent for creating robust networks, and an additive for modifying polymer properties.

Monomer for Thermosetting Resins (e.g., Epoxy Resins, Polyimides, Polyurethanes)

Thermosetting resins are polymers that are irreversibly cured to form a rigid, heat-resistant network. The amino and phenolic hydroxyl groups of this compound are highly reactive and can participate in the polymerization reactions that form these networks.

Epoxy Resins: The amino group can act as a curing agent for epoxy resins, opening the epoxide ring and integrating the molecule into the polymer backbone. The phenolic hydroxyl group can also react with epoxy groups, particularly at elevated temperatures, contributing to a higher crosslink density. Lignin (B12514952), a natural polymer rich in phenolic structures, is often modified to enhance its reactivity for creating epoxy composites with improved mechanical properties. mdpi.commdpi.com

Polyimides: Aromatic amines are fundamental building blocks for polyimides, reacting with dianhydrides to form a poly(amic acid) precursor, which is then thermally or chemically cyclized. The structure of this compound makes it a candidate for creating modified polyimides where the allyl group can be later used for crosslinking.

Polyurethanes: The hydroxyl group can react with isocyanates to form urethane linkages, a key reaction in polyurethane chemistry. Lignin-derived phenolic compounds are increasingly explored as bio-based polyols for polyurethane synthesis, often after chemical modification to increase the number of reactive hydroxyl groups. mdpi.com

The rigid aromatic structure of this compound is expected to impart thermal stability and mechanical strength to the resulting thermosets. nih.gov

Crosslinking Agent in Polymer Materials

A crosslinking agent is a molecule that forms covalent bonds between polymer chains, creating a three-dimensional network that enhances the material's properties. nih.gov this compound can function as a crosslinking agent due to its multiple reactive sites.

While the amino and hydroxyl groups can integrate the molecule into a polymer structure, the pendant allyl group provides an additional site for crosslinking. This can occur through several mechanisms:

Radical Polymerization: The double bond in the allyl group can participate in free-radical polymerization, often initiated by heat or UV radiation.

Thiol-Ene Reactions: The allyl group can react efficiently with thiol-containing molecules in the presence of an initiator, a versatile and widely used "click chemistry" reaction for forming polymer networks.

Addition Reactions: The double bond can undergo various other addition reactions to link polymer chains.

This dual functionality—participating in chain formation and subsequent crosslinking—allows for the design of materials with tailored network architectures and properties. nih.govgoogle.com

Modification of Polymer Properties (e.g., Thermal Stability, Mechanical Strength, Weather Resistance)

Incorporating this compound into a polymer matrix can significantly modify its bulk properties. The rigid benzene ring inherently enhances thermal stability and mechanical stiffness compared to purely aliphatic polymers. rowan.edu

The ability to form a densely crosslinked network increases the glass transition temperature (Tg), improves chemical resistance, and enhances mechanical strength. mdpi.com For example, the modification of lignin, another phenolic compound, has been shown to alter the crosslinking architecture in epoxy systems, leading to enhanced mechanical performance. mdpi.com Polymers containing allyl functional groups are noted for allowing diverse post-synthesis modifications to tailor material characteristics. nih.gov The introduction of such functional monomers is a key strategy for developing high-performance polymers.

Below is a table illustrating how the incorporation of different functional monomers can influence the thermal properties of polymers, a principle applicable to monomers like this compound.

| Monomer Type | Polymer System | Glass Transition Temperature (Tg) | Key Structural Feature |

| Styrene | Unsaturated Polyester | ~100-150 °C | Rigid aromatic ring |

| Cardanyl Acrylate | Polyurethane Acrylate | Enhanced Tg | Rigid aromatic ring, long aliphatic chain |

| Vanillin Derivatives | Epoxy Resins | Up to 202 °C | Aromatic aldehyde derivatives |

| N-vinyl-2-pyrrolidone | Unsaturated Polyester | Comparable to Styrene-based | Highly reactive vinyl group |

This table is illustrative and compiles data from research on various thermosetting systems to demonstrate the effect of monomer structure on thermal properties. nih.govresearchgate.net

Components in Dye Chemistry and Pigment Synthesis for Chemical Applications

Aminophenols are a cornerstone of dye chemistry, serving as crucial intermediates for a wide range of colorants. researchgate.netchemcess.com The amino group on the aromatic ring is readily converted into a diazonium salt when treated with nitrous acid at low temperatures. chemcess.comnbinno.com This process, known as diazotization, creates a highly reactive intermediate.

The resulting diazonium salt can then be reacted with a coupling component—such as a phenol, naphthol, or another aromatic amine—to form an azo dye. jbiochemtech.comcuhk.edu.hk The -N=N- azo group is a powerful chromophore (color-bearing group), and the specific color of the dye can be fine-tuned by changing the structures of the diazo and coupling components. primescholars.comiosrjournals.org

In this compound, the aminophenol structure is the key to its utility in dye synthesis. kajay-remedies.comgoogle.com

Diazotization: The primary amino group (-NH₂) can be diazotized to form a diazonium salt.

Coupling: This diazonium salt can then be coupled with various aromatic compounds to produce a wide spectrum of azo dyes. The hydroxyl (-OH) and allyl groups on the ring would act as modifiers, influencing the final color, solubility, and fastness properties of the dye. primescholars.com

The versatility of aminophenol derivatives makes them indispensable in producing dyes for textiles, hair colorants, and other industrial applications. nbinno.comkajay-remedies.com

Development of Chemical Sensors and Probes (Non-biological detection systems)

Chemical sensors are devices that transform chemical information into an analytically useful signal. ejcmpr.com The development of effective sensors often relies on modifying electrode or transducer surfaces with materials that can selectively interact with the target analyte. mdpi.com

The functional groups of this compound make it a promising candidate for incorporation into chemical sensor platforms.

Electrochemical Sensing: Aminophenols are electrochemically active compounds that can be oxidized to form quinoneimine species. mdpi.com This redox behavior can be exploited for the development of electrochemical sensors. Numerous sensors have been designed for the detection of 4-aminophenol (B1666318) (p-aminophenol), a related isomer, in environmental and pharmaceutical samples. nih.govbohrium.comku.ac.ae These sensors often use modified electrodes (e.g., with carbon nanotubes, graphene, or nanoparticles) to enhance sensitivity and selectivity. nih.govbohrium.com The phenolic hydroxyl and amino groups on this compound could be similarly used for direct electrochemical detection or as a basis for creating a polymeric sensing film.

Surface Functionalization: The molecule can be attached to a sensor surface to act as a recognition element. For example, the amino group can be used to covalently bond the molecule to a substrate. The allyl group offers a route for polymerization, creating a functional polymer film on a sensor chip. researchgate.net Phenolic compounds have also been incorporated into sensor arrays for detecting various analytes. scribd.com

While direct research on this compound in sensors is not widely documented, the extensive use of related aminophenols and allyl-functionalized polymers in this field highlights its strong potential for developing novel, non-biological chemical sensors. rsc.orgosti.govclausiuspress.com

Ligand Synthesis for Catalysis Research (e.g., Metal-Organic Frameworks, Organocatalysis)

There is no documented use of this compound as a ligand in catalysis research. The synthesis of ligands for metal-organic frameworks (MOFs) or for organocatalysis often utilizes molecules with specific functional groups that can coordinate to metal centers or participate in catalytic cycles. While this compound possesses potential coordinating groups (the amino and hydroxyl groups), no studies have been published that describe its use in the synthesis of MOFs, metal complexes for catalysis, or as an organocatalyst itself.

Consequently, there are no research findings on its efficacy, selectivity, or recyclability as a catalyst or catalytic ligand in any chemical transformation.

Table 2: Catalytic Applications of this compound

| Catalytic System | Application | Reported Yield/Selectivity |

| Metal-Organic Frameworks | No data available | No data available |

| Organocatalysis | No data available | No data available |

This table is for illustrative purposes; no data is available in the scientific literature for this compound.

Future Research Directions and Emerging Avenues for 4 Amino 3 Prop 2 Enylphenol

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles necessitates the development of sustainable synthetic pathways for 4-Amino-3-prop-2-enylphenol. A promising avenue lies in the utilization of bio-renewable feedstocks. Research has demonstrated the successful conversion of cardanol, a component of cashew nut shell liquid, into various useful phenolic compounds. rsc.orgresearchgate.net This approach involves key reactions like ethenolysis and isomerizing metathesis to modify the alkyl chain of the phenol (B47542). rsc.org For instance, 3-(non-8-enyl)phenol, derived from cardanol, can be isomerized and subsequently undergo metathesis to yield 3-vinylphenol, a valuable intermediate. researchgate.net

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Key Reactions | Potential Precursors | Catalysts/Reagents | Reference for Analogy |

| Bio-based Feedstock Conversion | Isomerizing Metathesis, Ethenolysis | Aminated Cardanol Derivatives | Ruthenium (e.g., M1 catalyst), Palladium Complexes | rsc.orgresearchgate.net |

| Catalytic C-H Allylation | Direct C-H functionalization | 4-Aminophenol (B1666318) | Transition metal catalysts (e.g., Palladium, Rhodium) | acs.orgmdpi.com |

| Cross-Coupling Reactions | Suzuki or Heck Coupling | A protected bromo-aminophenol and an allylboronic acid derivative | Palladium catalysts (e.g., Pd(OAc)₂) |

Exploration of Novel Catalytic Systems for Chemoselective Transformations

The trifunctional nature of this compound (containing amino, hydroxyl, and allyl groups) presents a significant challenge and opportunity for chemoselective transformations. Future research will likely focus on novel catalytic systems that can target one functional group with high selectivity while leaving the others intact.

Transition-metal catalysis offers a powerful toolkit for such selective modifications. For example, combined ruthenium and photoredox catalysis has been used for the ortho olefination of phenols. nih.gov Copper-catalyzed reactions have been employed for the ortho-aminomethylation of phenols. mdpi.com Palladium catalysts are widely used for a variety of transformations, including the cleavage of the β-O-4’ bond in lignin (B12514952) model compounds, a process that involves phenolic structures. diva-portal.orgacs.org The hydroxyl group's directing ability is a key factor in many of these transformations, influencing site-selectivity. mdpi.com The development of catalysts that can selectively perform C-H functionalization at different positions on the aromatic ring of free phenols is an active area of research. mdpi.com

Exploration could involve screening a library of ligands to tune the electronic and steric properties of metal centers (e.g., Pd, Ru, Cu, Co) to achieve desired selectivity for reactions such as etherification of the phenol, N-alkylation of the amine, or oxidation/isomerization of the allyl group. mdpi.comresearchgate.net

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools in chemical synthesis. acs.org These technologies can accelerate the discovery and optimization of reactions for complex molecules like this compound. ML models, such as the Molecular Transformer, can predict reaction outcomes with high accuracy by treating chemical reactions as a translation problem. nih.gov

For a molecule with multiple reactive sites, ML models can be trained on large datasets of phenolic reactions to predict the major product under various conditions. acs.org This can guide the selection of catalysts, solvents, and reagents, saving significant experimental time and resources. acs.org Furthermore, ML algorithms like XGBoost have been successfully used to predict the enantioselectivity of catalytic asymmetric dearomatization of phenols, which could be invaluable for creating chiral derivatives of this compound. chinesechemsoc.org By analyzing vast datasets, these models can identify subtle structure-reactivity relationships that may not be obvious to human researchers. pku.edu.cn

Table 2: Applications of Machine Learning in Phenolic Chemistry

| ML Application | Model/Algorithm | Objective | Potential for this compound | Reference |

| Reaction Outcome Prediction | Molecular Transformer (Neural Network) | Predict the major product of a given set of reactants and reagents. | Predict products of functionalization, reducing trial-and-error. | nih.gov |

| Condition Recommendation | Neural Network | Predict optimal catalyst, solvent, reagent, and temperature. | Identify optimal conditions for selective transformations. | acs.org |

| Enantioselectivity Prediction | XGBoost, Support Vector Machines (SVMs) | Predict the enantiomeric excess (e.e.) of asymmetric reactions. | Guide the synthesis of specific chiral derivatives. | chinesechemsoc.org |

Advanced Material Science Applications (e.g., Smart Materials, Nanoscience, Composites)

Aminophenols are versatile building blocks for advanced materials. kbvresearch.com The unique structure of this compound, with its polymerizable allyl group and reactive amine/phenol functionalities, makes it an attractive candidate for new materials.

Derivatives of para-aminophenol (PAP) are used to create high-performance coatings with enhanced adhesion, corrosion resistance, and durability for the automotive, aerospace, and marine industries. kajay-remedies.com The amino and hydroxyl groups can interact effectively with various surfaces and other coating components. kajay-remedies.com

In the realm of smart materials, polymers based on aminophenols could be developed. Poly(o-aminophenol), for example, has been investigated as a humidity sensor, demonstrating how the polymer's conductivity changes in response to environmental stimuli. acs.org The compound could also be incorporated into nanocomposites, for instance with graphene, to create materials for applications like supercapacitors. researchgate.net The ability of the allyl group to participate in polymerization reactions opens avenues for creating novel cross-linked polymers and composites with tailored electronic and mechanical properties. acs.org

Fundamental Studies on Degraded Byproducts and Chemical Fate (Mechanistic focus, not environmental impact)

Understanding the degradation pathways of this compound is crucial for any potential application. Mechanistic studies, often involving forced degradation under stress conditions (e.g., acidic, basic, oxidative, photolytic), can reveal its intrinsic stability and identify potential byproducts. science.gov

For phenolic compounds, a common degradation pathway involves oxidation to form quinone-type structures. The presence of the electron-donating amino group and the allyl side chain would likely influence the regioselectivity of this oxidation. Another potential pathway is the degradation or rearrangement of the allyl group. Detailed mechanistic studies would employ techniques like HPLC combined with high-resolution mass spectrometry (HRMS) to isolate and identify the structures of degradation products. science.gov Quantum mechanical calculations could be used to model reaction energies and propose plausible degradation mechanisms, as has been done for other amine-based compounds. science.gov Such fundamental knowledge is critical for ensuring the stability and reliability of any material or system incorporating this molecule.

Expansion of Structure-Reactivity Paradigms for Derivative Design